molecular formula C8H13N5OS2 B194838 Famotidine propanamide CAS No. 76824-16-3

Famotidine propanamide

Cat. No. B194838
CAS RN: 76824-16-3
M. Wt: 259.4 g/mol
InChI Key: BLXXXPVCYVHTQA-UHFFFAOYSA-N
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Description

Famotidine propanamide, also known as Famotidine Impurity D, is a derivative of Famotidine . Famotidine is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) . Famotidine propanamide is primarily used for research purposes .


Molecular Structure Analysis

The molecular formula of Famotidine propanamide is C8H13N5OS2 . It has a molecular weight of 259.4 g/mol . The IUPAC name for Famotidine propanamide is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide .


Physical And Chemical Properties Analysis

Famotidine propanamide has several computed properties. It has a topological polar surface area of 174 Ų and a XLogP3 of 0.2 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

1. Bioequivalence Studies

Famotidine propanamide's quantification in human plasma has been established using high-performance liquid chromatography (HPLC), supporting clinical pharmacokinetic studies and bioequivalence research. This method, utilizing cation-exchange solid-phase extraction, allows for sensitive and accurate measurements of famotidine in plasma, essential for evaluating bioequivalence in drugs (Zendelovska et al., 2002).

2. Carbonic Anhydrase Inhibition

Research has demonstrated that famotidine, an antiulcer drug, acts as a nanomolar inhibitor of several human carbonic anhydrases as well as those in Helicobacter pylori. This property has significant implications, offering the possibility of developing new antibacterials with novel mechanisms of action based on this inhibition (Angeli et al., 2018).

3. Drug Delivery Systems

Studies have explored the development of famotidine proniosomes, aiming to create a system that efficiently delivers the drug over a prolonged period. These proniosomal systems have shown promising results in terms of drug encapsulation efficiency and prolonged release, which could lead to improved therapeutic efficacy (Mokale et al., 2016).

4. Orodispersible Tablets for Enhanced Bioavailability

Research on famotidine's orodispersible tablets (ODT) using the direct-compression method has been conducted, aiming to enhance its bioavailability, especially in elderly patients. This study showed that specific formulations of ODTs could lead to significant increases in famotidine's bioavailability compared to conventional tablets (Abdelbary et al., 2009).

5. Neuropsychiatric Applications

Pilot research using single-subject design investigated the safety and efficacy of famotidine in treating children with autistic spectrum disorders. The study found behavioral improvements in some children, suggesting the potential of famotidine in neuropsychiatric applications (Linday et al., 2001).

properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXXPVCYVHTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famotidine propanamide

CAS RN

76824-16-3
Record name Famotidine propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAMOTIDINE PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT820HMTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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